3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine
Overview
Description
The compound “3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thieno[2,3-c]pyran ring, and an amine group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cyclocondensation reactions or substitution reactions involving the corresponding precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and thieno[2,3-c]pyran rings, which are heterocyclic structures, and the amine group. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could contribute to its stability and electronic properties . The amine group could influence its solubility in water and its basicity .Scientific Research Applications
Synthesis and Derivative Formation : A study by Patil et al. (2014) explored the synthesis of new unsymmetrical 2,5‐disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing thieno[2,3‐c]pyrazolo moiety. They synthesized series of derivatives from thieno[2,3-c]pyrazole-5-carbohydrazide by multistep reaction sequences (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
Hypertensive Activity Study : Kumar and Mashelker (2007) synthesized novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐pyranopyridine‐2‐one moiety and related compounds. These compounds were expected to show improved hypertensive activity (Kumar & Mashelker, 2007).
Potential for Anticancer Activity : Research by Abdo and Kamel (2015) involved synthesizing a series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases, which were screened for in vitro anticancer activity against six human cancer cell lines (Abdo & Kamel, 2015).
Antitumor and Antiangiogenic Effects : Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The compounds demonstrated significant reduction in tumor volume and cell number, and increased life span in EAT-bearing mice (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Insecticidal Activity : Liu et al. (2017) designed and synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, exploring their insecticidal activity. They identified compounds with high mortality rates against Plutella xylostella, suggesting potential as insecticides (Liu, Zhu, Gao, Ma, Tang, Yang, Diao, Wang, & Zhu, 2017).
Future Directions
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-12-10(15-13-5)8-6-2-3-14-4-7(6)16-9(8)11/h2-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZJJUHVJMBEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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